N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}-N-[2-(diethylamino)ethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}-N-[2-(diethylamino)ethyl]amine is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as F 18 FPEB and is a radioligand that has been used in positron emission tomography (PET) imaging studies to investigate the function of certain receptors in the brain.
Wirkmechanismus
The mechanism of action of N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}-N-[2-(diethylamino)ethyl]amine involves binding to the mGluR5 receptor in the brain. This binding allows for the visualization of the receptor using PET imaging techniques, which can provide insight into the function of the receptor and its role in various neurological disorders.
Biochemical and Physiological Effects:
N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}-N-[2-(diethylamino)ethyl]amine is a radioligand and does not have any direct biochemical or physiological effects on the body. However, its use in PET imaging studies can provide valuable information on the function of the mGluR5 receptor in the brain and its role in various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}-N-[2-(diethylamino)ethyl]amine in lab experiments has several advantages. Firstly, it is a radioligand that allows for the visualization of the mGluR5 receptor using PET imaging techniques, which can provide valuable information on the function of the receptor in the brain. Secondly, it is a highly specific ligand for the mGluR5 receptor, which reduces the risk of off-target effects.
However, there are also limitations to the use of this compound in lab experiments. Firstly, it is a radioligand that requires specialized equipment and expertise to handle and use safely. Secondly, its use is limited to PET imaging studies, which may not be feasible in all research settings.
Zukünftige Richtungen
There are several future directions for research involving N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}-N-[2-(diethylamino)ethyl]amine. One potential direction is the investigation of the mGluR5 receptor in other neurological disorders, such as schizophrenia and Alzheimer's disease. Another potential direction is the development of new radioligands that can target other receptors in the brain and provide insight into their function and role in neurological disorders. Additionally, the use of N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}-N-[2-(diethylamino)ethyl]amine in combination with other imaging techniques, such as magnetic resonance imaging (MRI), may provide a more comprehensive understanding of the brain and its function in health and disease.
Synthesemethoden
The synthesis of N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}-N-[2-(diethylamino)ethyl]amine involves several steps. The starting material is 3-chloro-4-fluorobenzaldehyde, which is reacted with furfural to produce the intermediate compound 5-(3-chloro-4-fluorophenyl)-2-furfural. This intermediate is then reacted with N,N-diethylethylenediamine to produce the final product.
Wissenschaftliche Forschungsanwendungen
N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}-N-[2-(diethylamino)ethyl]amine has been used in scientific research as a radioligand to investigate the function of certain receptors in the brain. Specifically, this compound has been used to study the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological disorders such as addiction, anxiety, and depression.
Eigenschaften
Produktname |
N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}-N-[2-(diethylamino)ethyl]amine |
---|---|
Molekularformel |
C17H22ClFN2O |
Molekulargewicht |
324.8 g/mol |
IUPAC-Name |
N-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl]-N//',N//'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C17H22ClFN2O/c1-3-21(4-2)10-9-20-12-14-6-8-17(22-14)13-5-7-16(19)15(18)11-13/h5-8,11,20H,3-4,9-10,12H2,1-2H3 |
InChI-Schlüssel |
HTCYGHYLNCAKSS-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNCC1=CC=C(O1)C2=CC(=C(C=C2)F)Cl |
Kanonische SMILES |
CCN(CC)CCNCC1=CC=C(O1)C2=CC(=C(C=C2)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.